molecular formula C19H22ClNO3 B7988165 1-Benzyl-4-(benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride

1-Benzyl-4-(benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B7988165
M. Wt: 347.8 g/mol
InChI Key: GHEOMKGSWPWXKO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-4-(benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-Benzyl-4-(benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-Benzyl-4-(benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

1-Benzyl-4-(benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-Benzyl-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride: This compound lacks the benzyloxy group, which may result in different chemical and biological properties.

    1-Benzyl-4-(methoxy)pyrrolidine-2-carboxylic acid hydrochloride: The presence of a methoxy group instead of a benzyloxy group can lead to variations in reactivity and interactions with molecular targets.

    1-Benzyl-4-(ethoxy)pyrrolidine-2-carboxylic acid hydrochloride: The ethoxy group can also influence the compound’s properties and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-benzyl-4-phenylmethoxypyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3.ClH/c21-19(22)18-11-17(23-14-16-9-5-2-6-10-16)13-20(18)12-15-7-3-1-4-8-15;/h1-10,17-18H,11-14H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEOMKGSWPWXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)CC2=CC=CC=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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